molecular formula C8H11NO2 B1276995 ethyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-47-7

ethyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1276995
CAS No.: 3284-47-7
M. Wt: 153.18 g/mol
InChI Key: FGILMAYWLMWCQA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Biochemical Analysis

Biochemical Properties

Ethyl 3-methyl-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in esterification processes catalyzed by enzymes such as lipases and esterases . These interactions are crucial for the formation of novel pyrrole esters and their thermal stability.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of specific signaling pathways that are essential for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . These interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under recommended storage conditions . Long-term exposure to certain conditions may lead to its degradation, which can affect its efficacy in biochemical assays and experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it may cause toxic or adverse effects, including respiratory tract irritation and skin irritation . These threshold effects are crucial for determining the safe and effective dosage range for experimental purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role in metabolic flux includes its participation in the synthesis of pyrrole derivatives, which are important intermediates in various biochemical processes . These interactions can influence the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within cells, affecting various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Another method involves the esterification of 3-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction also proceeds under mild conditions and produces this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 3-methyl-1H-pyrrole-2-carboxylic acid

    Reduction: 3-methyl-1H-pyrrole-2-methanol

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their pharmacological properties.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 3-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.

Properties

IUPAC Name

ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGILMAYWLMWCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942036
Record name Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20032-32-0, 3284-47-7
Record name Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1H-pyrrole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyrroline 83 (8.80 g, 28.48 mmol) was dissolved in THF (70 mL). DBU (9.78 mL, 65.50 mmol) was added dropwise and the resulting solution stirred under reflux overnight. The mixture was cooled to room temperature, diluted with ether and washed with 5% aq. HCl, 5% sodium bicarbonate solution and water. The organic layer was dried over sodium sulfate, filtered and evaporated under reduced pressure to give the crude solid 84 (4.30 g, 98%). 1H-NMR (400 MHz, CDCl3): δ 1.37 (t, 3H), 2.35 (s, 3H), 4.31 (q, 2H), 6.08 (d, 1H), 6.81 (d, 1H), 8.90 (s broad, 1H) ppm. 13C-NMR (100 MHz, CDCl3): δ □ 12.76, 14.53, 59.96, 112.58□, 119.35, 121.53, 127.96, 162.01 ppm. DEPT (100 MHz, CDCl3): CH3 carbons: 12.76, 14.53; CH2 carbons: 59.96; CH carbons: 112.58, 121.53 ppm. LC/MS: 90.74%, m/z=153.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
9.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

DBU (15.0 mL, 100 mmol) was added dropwise to a solution of ethyl 3-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]prolinate (15 g, 43 mmol) in THF (100 mL). The mixture was stirred overnight at RT. Diethyl ether (100 mL) and ice cold 5% HCl (100 mL) were added, the layers separated. The organic layer was washed again with washed with ice cold 5% HCl (100 mL) and water (50 mL) followed by saturated sodium bicarbonate (100 mL) and saturated NaCl (50 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated to afford ethyl 3-methyl-1H-pyrrole-2-carboxylate (5.6 g, 84%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.42 (br. s., 1H) 6.84 (t, 1H) 6.00 (t, 1H) 4.21 (q, 2H) 2.25 (s, 3H) 1.28 (t, 3 H). MS: m/z 153.9 (M+1).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
ethyl 3-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]prolinate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of ethyl 3-methyl-1H-pyrrole-2-carboxylate in the synthesis of Danaidone?

A: this compound serves as a crucial starting material in the synthesis of Danaidone []. The process involves a Dieckmann reaction where the this compound is first converted to its N-propanoate derivative. This derivative then undergoes intramolecular cyclization via the Dieckmann reaction, ultimately yielding Danaidone.

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